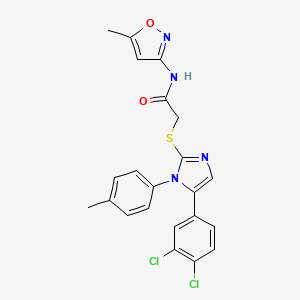

2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound is a structurally complex imidazole derivative characterized by a 3,4-dichlorophenyl-substituted imidazole core, a p-tolyl group at the 1-position, a thioether linkage to an acetamide moiety, and a 5-methylisoxazol-3-yl substituent (). Its molecular weight is approximately 514.9 g/mol, and its synthesis typically involves multi-step reactions using catalysts like sodium hydride and solvents such as dimethylformamide under controlled conditions ().

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N4O2S/c1-13-3-6-16(7-4-13)28-19(15-5-8-17(23)18(24)10-15)11-25-22(28)31-12-21(29)26-20-9-14(2)30-27-20/h3-11H,12H2,1-2H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNGXGNXJQIRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NOC(=C3)C)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound integrates various functional groups that may enhance its pharmacological properties, making it a subject of interest in cancer research and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 406.3 g/mol. The structure features an imidazole ring, a thioether linkage, and an isoxazole moiety, which contribute to its biological activity.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific kinases, particularly maternal embryonic leucine zipper kinase (MELK). MELK plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy. Compounds similar to this one have demonstrated anti-cancer properties by modulating kinase activity and influencing cell cycle regulation .

Anticancer Properties

Research indicates that the compound shows promising anticancer activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example, similar imidazole derivatives have been shown to exhibit cytotoxic effects against human cervical and bladder cancer cells, with IC50 values ranging from 2.38 to 8.13 μM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | SISO | 2.38 |

| Compound B | RT-112 | 3.77 |

| Compound C | Other Line | 5.37 |

Induction of Apoptosis

Further studies have revealed that this compound can induce apoptosis in cancer cells. In experiments where concentrations were increased, there was a significant rise in early and late apoptotic cells, indicating a dose-dependent effect on cell death mechanisms .

Case Studies

- Inhibition of MELK : A study highlighted that compounds targeting MELK could effectively reduce tumor growth in xenograft models, suggesting that this compound may follow similar pathways .

- Cytotoxicity Assessment : A library of related compounds was tested against various human cancer cell lines using crystal violet assays, demonstrating that structural modifications significantly influence their cytotoxic potency .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of imidazole derivatives have shown that the presence of electron-withdrawing groups enhances biological activity, supporting the design of more potent derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the imidazole ring, aromatic groups, or acetamide-linked moieties. These variations significantly influence physicochemical properties, bioavailability, and biological activity. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings :

Electron-Withdrawing vs. Methoxy groups (e.g., 4-methoxyphenyl) improve solubility and antioxidant activity but may reduce membrane permeability ().

Aromatic Substitution Patterns :

- p-Tolyl groups offer balanced hydrophobicity for membrane penetration, whereas o-tolyl analogs face steric challenges, reducing binding efficiency ().

- Trifluoromethoxy groups () enhance metabolic stability by resisting oxidative degradation.

Thioether vs.

Isoxazole vs. Other Heterocycles :

- The 5-methylisoxazol-3-yl group () may confer unique hydrogen-bonding interactions compared to thiadiazole or oxadiazole derivatives ().

Research Implications

- Toxicity Profiling : Chlorinated aromatic rings may pose hepatotoxicity risks, necessitating in vitro toxicity screening ().

- Synthetic Optimization : Replacing p-tolyl with fluorinated aryl groups () could improve blood-brain barrier penetration for CNS targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential steps: (1) formation of the imidazole core via condensation of substituted aldehydes and amines under acidic/basic conditions ; (2) thioether linkage formation using reagents like 2-chloroacetamide derivatives in the presence of a base (e.g., triethylamine) ; (3) amide coupling with 5-methylisoxazole-3-amine.

- Critical Parameters :

- Solvent choice : Dichloromethane or ethanol improves solubility of intermediates .

- Catalysts : Triethylamine or K₂CO₃ facilitates thioether bond formation .

- Temperature : 60–80°C optimizes imidazole ring closure .

- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) by HPLC .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s reactivity and bioactivity?

- Methodological Answer : Comparative studies of analogs (e.g., 3,4-dichlorophenyl vs. 4-methoxyphenyl substituents) reveal:

- Lipophilicity : Chlorine atoms enhance membrane permeability, critical for cellular uptake .

- Electronic effects : Nitro groups (e.g., in 3-nitrophenyl analogs) increase electrophilicity, altering enzyme-binding kinetics .

- Experimental Design : Synthesize derivatives with systematic substitutions and assess bioactivity (e.g., IC₅₀ in enzyme inhibition assays) .

Advanced Research Questions

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural confirmation :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and thioether linkages (δ 3.5–4.0 ppm) .

- HRMS : Exact mass (e.g., m/z 510.05 for C₂₇H₂₁Cl₂N₃O₂S) validates molecular formula .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns .

Q. How can molecular docking and in vitro assays resolve contradictions in reported biological activities?

- Case Study : Conflicting IC₅₀ values (e.g., 1.61 µg/mL vs. >1000 µg/mL in analogs ) may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration).

- Methodology :

- Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., COX-2 active site) and validate with mutagenesis studies .

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed DMSO ≤0.1%, triplicate measurements) .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

- Industrial Insights :

- Continuous flow reactors : Enhance reproducibility and reduce side products vs. batch reactors .

- Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate) .

Key Research Gaps and Recommendations

- Mechanistic studies : Use CRISPR-edited cell lines to validate target engagement (e.g., COX-2 knockout models) .

- SAR exploration : Test hybrids with thiadiazole or triazole moieties to enhance potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.